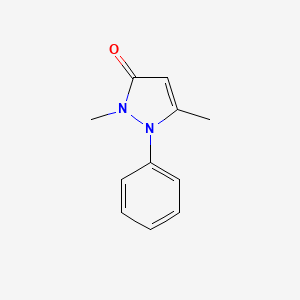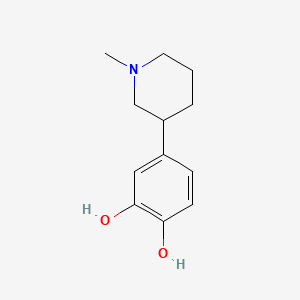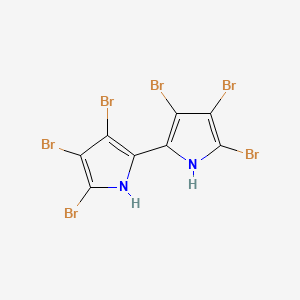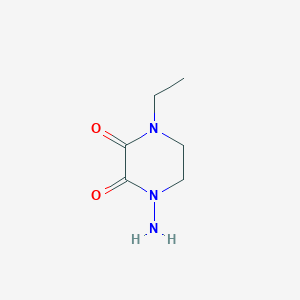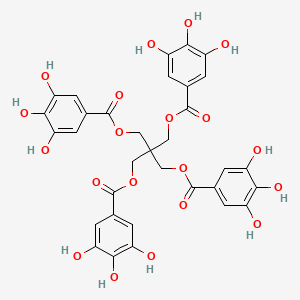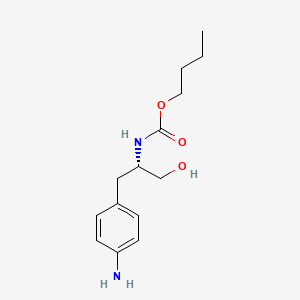
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a butyl ester moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylalanine and butyl alcohol.
Protection of Amino Group: The amino group of 4-aminophenylalanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Esterification: The protected amino acid is then esterified with butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the butyl ester.
Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted esters and amides.
Aplicaciones Científicas De Investigación
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylmethyl ester]: Similar structure but with a methyl ester group.
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylpropyl ester]: Similar structure but with a propyl ester group.
Uniqueness
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Propiedades
Fórmula molecular |
C14H22N2O3 |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-8-19-14(18)16-13(10-17)9-11-4-6-12(15)7-5-11/h4-7,13,17H,2-3,8-10,15H2,1H3,(H,16,18)/t13-/m0/s1 |
Clave InChI |
OSUKKPIXRGNCBB-ZDUSSCGKSA-N |
SMILES isomérico |
CCCCOC(=O)N[C@@H](CC1=CC=C(C=C1)N)CO |
SMILES canónico |
CCCCOC(=O)NC(CC1=CC=C(C=C1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



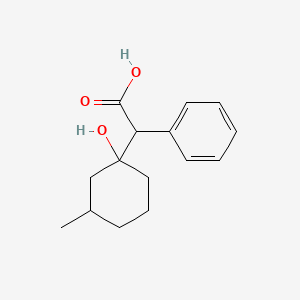
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
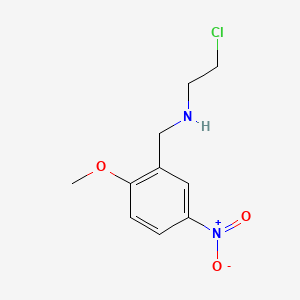
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
